Welcome to the BenchChem Online Store!
molecular formula C16H34O2 B8741804 2,9-Diethyl-2,9-dimethyl-1,10-decanediol CAS No. 85018-63-9

2,9-Diethyl-2,9-dimethyl-1,10-decanediol

Cat. No. B8741804
M. Wt: 258.44 g/mol
InChI Key: VIILEJYILYNGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04454145

Procedure details

A suspension of 1.6 grams (0.0425 mole) of lithium aluminum hydride in 40 ml of anhydrous diethyl ether was added, under vigorous stirring, with a solution of 4.87 grams (0.0170 mole) of 2,9-diethyl-2,9-dimethyl-1,10-decanedioic acid, and the resulting mixture was refluxed for 1 hour. After cooling to room temperature, the suspension was added with 12 ml of a 25% (v/v) aqueous solution of sulphuric acid. The obtained precipitate was removed by filtration and the filtrate was poured into 50 ml of a 20% aqueous solution of sodium carbonate under cooling and stirring. The organic layer was separated, washed with water, dried over anhydrous sodium sulphate and evaporated to dryness under vacuum. 4.0 Grams (90.5% of theoretical) of the chromatographycally pure title compound were obtained.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]([CH3:26])([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([CH2:24][CH3:25])([CH3:23])[C:20](O)=[O:21])[C:10](O)=[O:11])[CH3:8].S(=O)(=O)(O)O>C(OCC)C>[CH2:24]([C:19]([CH3:23])([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][C:9]([CH2:7][CH3:8])([CH3:26])[CH2:10][OH:11])[CH2:20][OH:21])[CH3:25] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4.87 g
Type
reactant
Smiles
C(C)C(C(=O)O)(CCCCCCC(C(=O)O)(C)CC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The obtained precipitate was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was poured into 50 ml of a 20% aqueous solution of sodium carbonate
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CO)(CCCCCCC(CO)(C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.